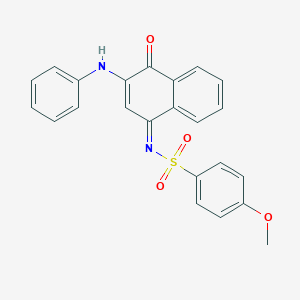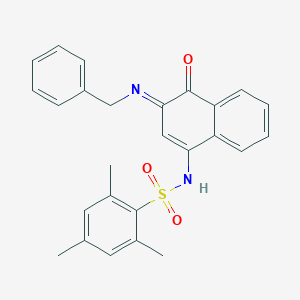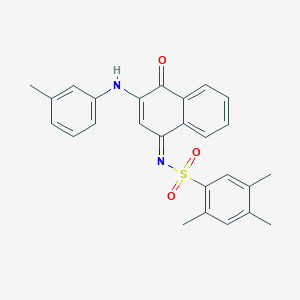![molecular formula C23H17NO3S2 B281372 N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281372.png)
N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, commonly known as MNBS, is a synthetic compound with potential applications in scientific research.
Wirkmechanismus
MNBS exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and proliferation. Studies have shown that MNBS inhibits the expression of various oncogenes, including c-Myc, Cyclin D1, and Survivin, while increasing the expression of tumor suppressor genes, such as p53 and p21 (Mishra et al., 2016). MNBS also inhibits the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) (Mishra et al., 2016).
Biochemical and Physiological Effects
MNBS exhibits various biochemical and physiological effects that contribute to its anti-cancer activity. Studies have shown that MNBS inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs, which are involved in extracellular matrix degradation and tumor cell invasion (Mishra et al., 2016). MNBS also induces cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes (Mishra et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
MNBS has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its ability to target multiple signaling pathways involved in cancer cell growth and proliferation. However, MNBS also has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy (Mishra et al., 2016).
Zukünftige Richtungen
There are several future directions for MNBS research, including the development of more efficient synthesis methods to improve its solubility and bioavailability, as well as the identification of novel targets and signaling pathways involved in its anti-cancer activity. Additionally, MNBS could be used in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects (Mishra et al., 2016).
Conclusion
In conclusion, MNBS is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. MNBS exhibits anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and proliferation. Although MNBS has some limitations, its high potency and selectivity against cancer cells make it a promising candidate for further research and development.
Synthesemethoden
MNBS can be synthesized using a multi-step process that involves the reaction of 4-methylthiophenol and 1,4-naphthoquinone to form 4-(4-methylphenylthio)naphthalen-1-ol. This intermediate compound is then treated with benzenesulfonyl chloride to form MNBS (Mishra et al., 2016).
Wissenschaftliche Forschungsanwendungen
MNBS has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MNBS exhibits anti-cancer activity against various types of cancer cells, including breast, lung, and liver cancer cells (Mishra et al., 2016). MNBS has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Mishra et al., 2016).
Eigenschaften
Molekularformel |
C23H17NO3S2 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(NE)-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17NO3S2/c1-16-11-13-17(14-12-16)28-22-15-21(19-9-5-6-10-20(19)23(22)25)24-29(26,27)18-7-3-2-4-8-18/h2-15H,1H3/b24-21+ |
InChI-Schlüssel |
XYUULYDQMQOPQB-DARPEHSRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)

![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)



![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)

![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)

